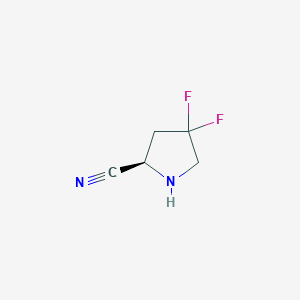![molecular formula C10H13N3 B13325384 5-[(Butan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13325384.png)
5-[(Butan-2-yl)amino]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Butan-2-yl)amino]pyridine-2-carbonitrile is an organic compound with the molecular formula C10H13N3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Butan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the butan-2-ylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Butan-2-yl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(Butan-2-yl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-[(Butan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanopyridine:
4-Cyanopyridine: Another pyridine derivative with a nitrile group at the 4-position.
3-Aminopyridine: A pyridine derivative with an amino group at the 3-position.
Uniqueness
5-[(Butan-2-yl)amino]pyridine-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the pyridine ring, as well as the butan-2-yl substituent. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13N3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
5-(butan-2-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-3-8(2)13-10-5-4-9(6-11)12-7-10/h4-5,7-8,13H,3H2,1-2H3 |
InChI-Schlüssel |
IEOQNVMIKNAPTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=CN=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13325306.png)
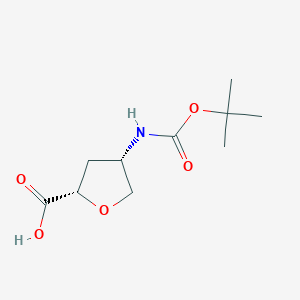
![1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13325325.png)
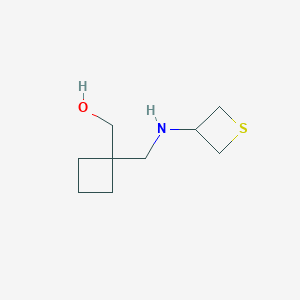

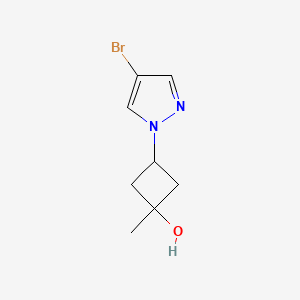
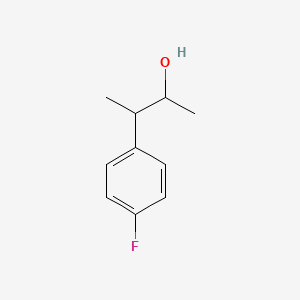
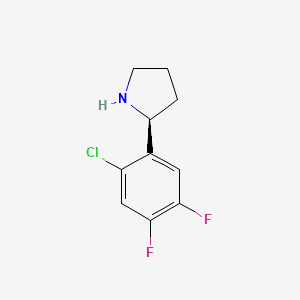
![2-Methyl-4-[(3-methylphenyl)methoxy]aniline](/img/structure/B13325360.png)
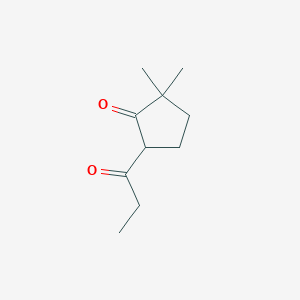
![6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325371.png)
![3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13325372.png)
![2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13325374.png)
